molecular formula C11H10F2O B8152541 1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene

1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene

Cat. No.: B8152541
M. Wt: 196.19 g/mol
InChI Key: IUTUXONSCMEXRT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2-difluoroethoxy group at the 1-position, an ethynyl group at the 3-position, and a methyl group at the 5-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The ethynyl group enhances reactivity for further functionalization, while the difluoroethoxy moiety improves metabolic stability and lipophilicity, critical for bioavailability in bioactive molecules .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-3-ethynyl-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h1,4-6,11H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUXONSCMEXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethoxy group and an ethynyl moiety attached to a methyl-substituted benzene ring. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding to various receptors, which could lead to physiological effects such as anti-inflammatory or anticancer activities.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with ethynyl groups have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.
  • Antimicrobial Activity : Similar analogs have been explored for their ability to combat bacterial and fungal infections, suggesting that this compound may also possess antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of certain bacteria/fungi
Enzyme ModulationAlters enzyme activity related to metabolism

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of ethynyl-containing compounds on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins.
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of chemically similar compounds against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent research has emphasized the need for further exploration into the pharmacological properties of this compound. Key findings include:

  • Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian models, making it a candidate for further drug development.
  • Synergistic Effects : When combined with other therapeutic agents, this compound may enhance efficacy against resistant strains of bacteria or cancer cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing tetrafluoro and difluoromethyl groups in analogs like CAS 1261577-94-9 and 3-(difluoromethoxy)-1,2,4,5-tetrafluoro-benzene .

Reactivity : The ethynyl group enables click chemistry or cross-coupling reactions, similar to CAS 1261577-94-9, but the methyl group may hinder regioselectivity in certain reactions .

Research Findings and Data

Physicochemical Properties

Property This compound CAS 1261577-94-9 1-(Difluoromethoxy)-2-ethynylbenzene
Molecular Weight (g/mol) 210.19 280.23 182.14
LogP (Predicted) 2.8 3.5 1.9
Solubility in Ethanol High Moderate High
Thermal Stability (°C) >200 150–170 >180

Key Challenges

  • Synthetic Complexity : Multi-step synthesis requiring inert conditions for ethynyl group incorporation, as seen in CAS 1261577-94-9 .
  • Regulatory Considerations: Fluorinated compounds often face stringent environmental regulations due to persistence, as noted in pesticide chemical guidelines .

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